
2-(2,2-Dichloroethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dichloroethyl)oxolane is an organic compound with the molecular formula C6H10Cl2O. It is a cyclic ether with a dichloroethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)oxolane typically involves the reaction of oxolane with a chlorinating agent. One common method is the reaction of oxolane with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorinated oxolane, which then undergoes further chlorination to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where oxolane is reacted with chlorinating agents under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dichloroethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted oxolane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or KOH in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydroxylated Derivatives: Formed via substitution reactions.
Oxirane Derivatives: Formed via oxidation reactions.
Ethyl-Substituted Oxolane Derivatives: Formed via reduction reactions.
Applications De Recherche Scientifique
2-(2,2-Dichloroethyl)oxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dichloroethyl)oxolane involves its interaction with nucleophiles and electrophiles. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions. The oxolane ring can also participate in various chemical transformations, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A cyclic ether with the formula (CH2)4O, used as a solvent and in polymer production.
1,3-Dioxolane: A heterocyclic acetal with the formula (CH2)2O2CH2, used as a solvent and co-monomer in polyacetals.
Uniqueness
2-(2,2-Dichloroethyl)oxolane is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity and chemical properties compared to other cyclic ethers like tetrahydrofuran and 1,3-dioxolane. This makes it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
110812-43-6 |
|---|---|
Formule moléculaire |
C6H10Cl2O |
Poids moléculaire |
169.05 g/mol |
Nom IUPAC |
2-(2,2-dichloroethyl)oxolane |
InChI |
InChI=1S/C6H10Cl2O/c7-6(8)4-5-2-1-3-9-5/h5-6H,1-4H2 |
Clé InChI |
WIBPVFBWKHJCDA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


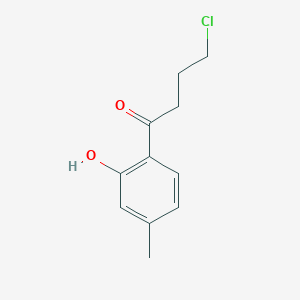
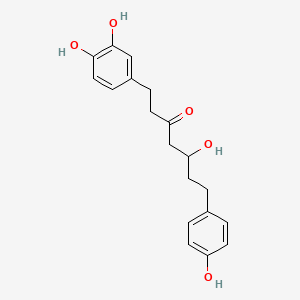
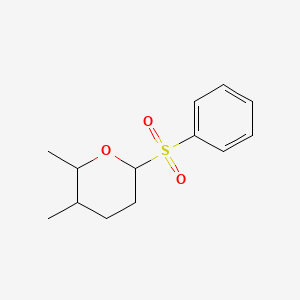

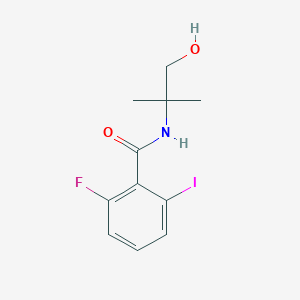
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)


![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
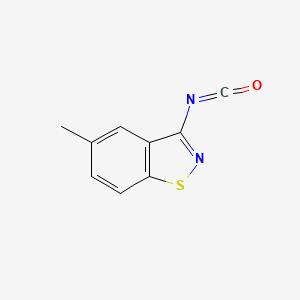
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
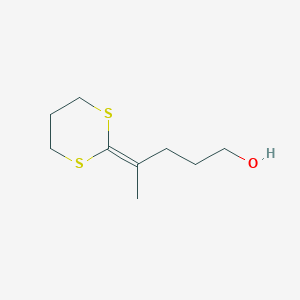
phosphanium bromide](/img/structure/B14319013.png)

